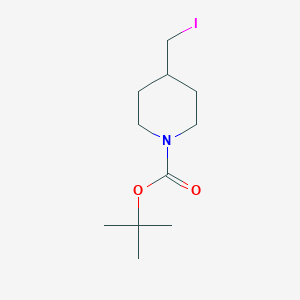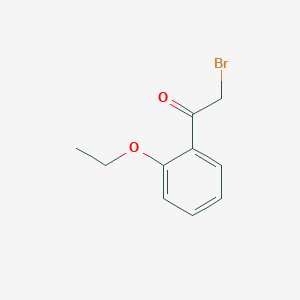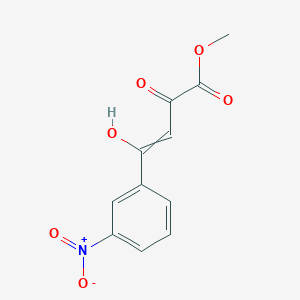
Methyl-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, also known as MNPE, is a synthetic compound that has shown potential in scientific research. MNPE is a member of the nitrophenyl class of compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Mehrkomponentenreaktionen (MCRs)
Diese Verbindung kann in Mehrkomponentenreaktionen (MCRs) eingesetzt werden, die in der organischen Synthese aufgrund ihrer Effizienz und Atomökonomie hoch geschätzt werden. Das Vorhandensein mehrerer funktioneller Gruppen in dieser Verbindung macht sie zu einem vielseitigen Zwischenprodukt für den Aufbau komplexer Moleküle. So kann sie beispielsweise eine Morita-Baylis-Hillman-Reaktion gefolgt von einer Michael-Addition als Teil einer Tandem-Dreikomponentenreaktion durchlaufen .
Organokatalyse
Im Bereich der Organokatalyse kann Methyl-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoat als Substrat für Phosphinkatalysierte Reaktionen dienen. Diese Reaktionen sind von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen und die Einführung von Chiralität in Moleküle, was für die Entwicklung von Pharmazeutika unerlässlich ist .
Chemoselektivitätsstudien
Das ausgeprägte Reaktivitätsprofil der Verbindung ermöglicht die Untersuchung in Chemoselektivitätsstudien. Forscher können untersuchen, wie verschiedene Katalysatoren oder Reaktionsbedingungen die Selektivität der Verbindung gegenüber verschiedenen chemischen Umwandlungen beeinflussen, was für die Entwicklung effizienter Synthesewege von grundlegender Bedeutung ist .
Stereoselektivitätsforschung
Aufgrund ihrer strukturellen Merkmale eignet sich diese Verbindung für die Stereoselektivitätsforschung. Sie kann verwendet werden, um die bevorzugte Bildung von Stereoisomeren zu untersuchen, wenn sie verschiedenen katalytischen oder nicht-katalytischen Bedingungen ausgesetzt wird. Dies hat Auswirkungen auf die Synthese enantiomerenreiner Verbindungen, die in der Arzneimittelentwicklung wichtig sind .
Wirkmechanismus
Target of Action
The primary target of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is antibodies, specifically anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies . These antibodies play a crucial role in the immune response, recognizing and binding to specific antigens, such as the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) .
Mode of Action
The compound interacts with its target antibodies through antigen-antibody binding. The variable regions of these antibodies, which can be obtained as single-chain Fv (scFv) antibodies, bind to the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) . The binding affinity and avidity of matured-type antibodies from germline-type antibodies could be evaluated based on binding kinetics and thermodynamics .
Biochemical Pathways
The interaction of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate with its target antibodies affects the affinity maturation pathway. This pathway is known to increase the binding affinity and specificity of antibodies towards their immunogen by somatic hypermutation . Haptens such as (4-hydroxy-3-nitrophenyl)acetyl (NP) have been used to analyze the structural basis of affinity maturation .
Result of Action
The result of the compound’s action is a change in the antigen-binding affinity and avidity of the antibodies. Notably, the Tyr to Gly mutation at the 95th residue of the heavy chain is critical for changing the configuration of complementarity determining region 3, which is involved in antigen binding . This change could potentially enhance the immune response.
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the stability of the variable region may decrease to increase affinity, possibly due to protein architecture . Furthermore, the high stability of germline-type antibodies and the low stability of matured-type antibodies, which increase upon antigen binding, can be explained by the stability of antibodies required at the respective stages of immunization .
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGPYGZQDNIHJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378045 |
Source


|
| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151646-59-2 |
Source


|
| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



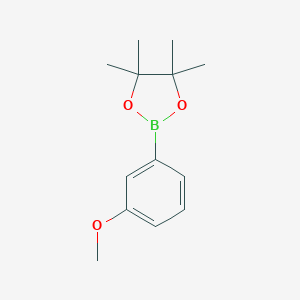

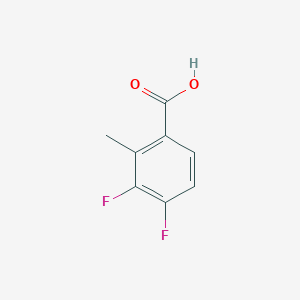
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)

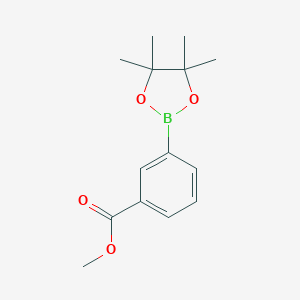
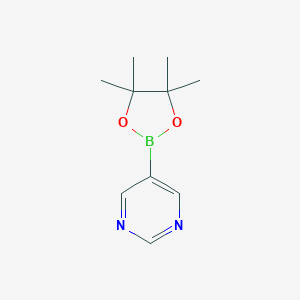
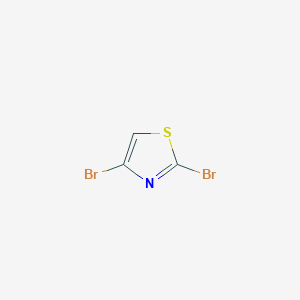
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
